molecular formula C8H12 B3190797 1,2,4-trimethylcyclopenta-1,3-diene CAS No. 4784-94-5

1,2,4-trimethylcyclopenta-1,3-diene

Cat. No.: B3190797
CAS No.: 4784-94-5
M. Wt: 108.18 g/mol
InChI Key: VUUBHKAISCUGQO-UHFFFAOYSA-N
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Description

1,2,4-Trimethylcyclopenta-1,3-diene is an organic compound with the molecular formula C₈H₁₂ It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base. Another method includes the Diels-Alder reaction of 1,3-butadiene with methyl-substituted dienophiles, followed by dehydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and methylating agents. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₂
  • Molecular Weight : 108.181 g/mol
  • Structure : The compound features a cyclopentadiene core with three methyl groups at the 1, 2, and 4 positions, contributing to its unique reactivity and stability.

Synthesis and Reactivity

1,2,4-trimethylcyclopenta-1,3-diene can be synthesized through various methods, including the Diels-Alder reaction and other cycloaddition processes. Its reactivity is primarily attributed to the presence of conjugated double bonds, making it a valuable precursor in organic synthesis.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions such as cycloadditions and rearrangements.
    • For example, it has been used in the synthesis of bidentate ligands through reactions with phosphines, which are crucial in coordination chemistry .
  • Catalytic Applications :
    • The compound has been studied for its role in catalysis. It can act as a ligand in metal-catalyzed reactions, enhancing selectivity and yield.
    • Research indicates that derivatives of this compound can facilitate reactions involving carbonyl compounds and alkenes .
  • Nazarov Cyclization :
    • The Nazarov cyclization is a key application where this compound serves as an intermediate to produce cyclopentenones. This reaction is significant for creating complex cyclic structures from simpler precursors .

Case Study 1: Synthesis of Bidentate Ligands

In a study by Broussier et al., 1,5-bis(diphenylphosphino)-2,3,4-trimethylcyclopenta-1,3-diene was synthesized from butanone and chlorodiphenylphosphine. The resulting ligand showed promising properties for metal coordination chemistry . This demonstrates the utility of this compound in producing functional ligands for catalytic applications.

Case Study 2: Nazarov Reaction Mechanism

Motoyoshiya et al. investigated the Nazarov reactions of trisubstituted α,α'-dienones involving this compound. Their findings revealed that these reactions could lead to the formation of stable carbocations via Wagner-Meerwein shifts, showcasing the compound's role in generating valuable cyclic products .

Potential Industrial Applications

The unique structure and reactivity of this compound suggest potential applications in:

  • Pharmaceuticals : As an intermediate in drug synthesis.
  • Material Science : In developing new polymers or materials with specific properties.
  • Agricultural Chemicals : As a precursor for agrochemical formulations.

Mechanism of Action

The mechanism of action of 1,2,4-trimethylcyclopenta-1,3-diene involves its interaction with various molecular targets. In chemical reactions, it acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives. Its methyl groups influence the reactivity and selectivity of these reactions. In biological systems, it may interact with enzymes and receptors, although specific pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trimethylcyclopenta-1,3-diene
  • 1,3,4-Trimethylcyclopenta-1,3-diene
  • 1,2,4,5-Tetramethylcyclopenta-1,3-diene

Uniqueness

1,2,4-Trimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other trimethyl-substituted cyclopentadienes, it exhibits distinct behavior in Diels-Alder reactions and other chemical processes .

Properties

CAS No.

4784-94-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,2,4-trimethylcyclopenta-1,3-diene

InChI

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h4H,5H2,1-3H3

InChI Key

VUUBHKAISCUGQO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C1)C)C

Canonical SMILES

CC1=CC(=C(C1)C)C

Origin of Product

United States

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